BOC-LEU-LEU-OME
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Overview
Description
BOC-LEU-LEU-OME is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LEU-LEU-OME typically involves a multi-step process. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The final step usually involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
BOC-LEU-LEU-OME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Ester derivatives, amide derivatives.
Scientific Research Applications
BOC-LEU-LEU-OME has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BOC-LEU-LEU-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
BOC-LEU-LEU-OME: Similar in structure but may differ in the position or type of functional groups.
This compound: Another analog with slight variations in the side chain or protecting groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular recognition and reactivity.
Properties
Molecular Formula |
C18H34N2O5 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |
InChI |
InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1 |
InChI Key |
LFRFWMCLWQNBFR-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
sequence |
LL |
Origin of Product |
United States |
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